molecular formula C24H25N3O3S2 B4572239 methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate

methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate

Cat. No.: B4572239
M. Wt: 467.6 g/mol
InChI Key: NVLHEVQBNVJGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H25N3O3S2 and its molecular weight is 467.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.13373402 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis Methods

Research has been conducted on efficient synthesis methods for complex piperazine derivatives, which are essential in creating potent pharmacological agents. For example, an efficient synthesis process was developed for a potent PPARpan agonist, highlighting the strategic formation of carbon-sulfur bonds and introducing specific functional groups (Guo et al., 2006). This methodology emphasizes the importance of regioselective steps and efficient sequence reactions in synthesizing complex molecules.

Novel Synthetic Routes

Another aspect of research involves the development of novel synthetic routes to achieve structural complexity and diversity. For instance, the Dieckmann cyclization route has been utilized to form piperazine-2,5-diones, demonstrating the versatility of synthetic strategies in accessing a broad range of nitrogen-containing heterocycles (Aboussafy & Clive, 2012). These synthetic pathways are crucial for the construction of molecules with potential therapeutic applications.

Antimicrobial Activity Studies

Research into the antimicrobial properties of novel compounds includes the synthesis and evaluation of 1,2,4-triazole derivatives. This work contributes to the discovery of new antimicrobial agents, with some derivatives showing good or moderate activities against test microorganisms (Bektaş et al., 2010). Such studies are pivotal in identifying new candidates for addressing antibiotic resistance.

Polymer Synthesis

The research extends to polymer science, where complex piperazine derivatives are utilized in synthesizing ordered polymers. These studies explore direct polycondensation methods involving nonsymmetric monomers, contributing to the development of novel polymeric materials with specific structural arrangements (Yu et al., 1999). Such materials have potential applications in various industrial and technological fields.

Molecular Transformations and Functionalizations

Studies also include novel transformations and functionalizations of thiophene derivatives, exploring the synthesis of thienopyrimidines and other heterocycles. These transformations are crucial for creating compounds with enhanced biological activities and potential applications in medicinal chemistry (Pokhodylo et al., 2010).

Properties

IUPAC Name

methyl 2-[[4-(2-hydroxyphenyl)piperazine-1-carbothioyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-16-20(17-8-4-3-5-9-17)21(23(29)30-2)22(32-16)25-24(31)27-14-12-26(13-15-27)18-10-6-7-11-19(18)28/h3-11,28H,12-15H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLHEVQBNVJGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=S)N2CCN(CC2)C3=CC=CC=C3O)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate
Reactant of Route 4
methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate
Reactant of Route 5
methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.